N,N-Dicyclohexyl-2-benzothiazolesulfenamide

Descripción general

Descripción

“N,N-Dicyclohexyl-2-benzothiazolesulfenamide” is a white powder at ambient temperature and atmospheric pressure . It is used as an accelerator in the production of natural or synthetic rubber .

Synthesis Analysis

The substance is produced in a closed system and adequate measures are taken to prevent any leakage throughout the production process as well as during transport .

Molecular Structure Analysis

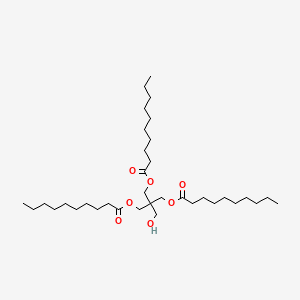

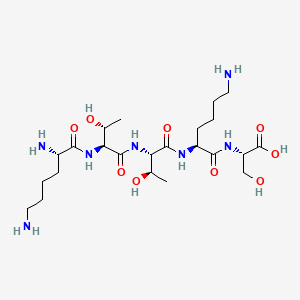

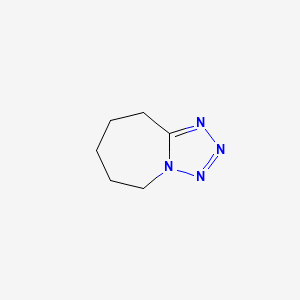

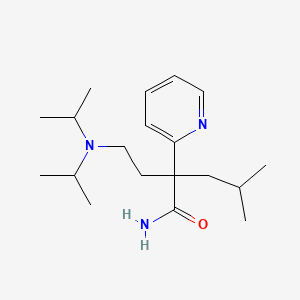

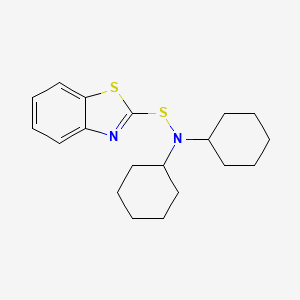

The molecular formula of “N,N-Dicyclohexyl-2-benzothiazolesulfenamide” is C19H26N2S2 . The average mass is 346.553 Da and the monoisotopic mass is 346.153748 Da .

Physical And Chemical Properties Analysis

“N,N-Dicyclohexyl-2-benzothiazolesulfenamide” is a white powder at room temperature . It has a density of 1.20, a melting point of 104℃, and a boiling point of 230°C (rough estimate) . Its solubility is 1.9μg/L at 25℃ .

Aplicaciones Científicas De Investigación

Rubber Accelerator

N,N-Dicyclohexyl-2-benzothiazolsulfene amide is used as an accelerator in the production of natural or synthetic rubber . It is a part of the mercapto-benzothiazole-sulfenamide group .

Chemical Intermediate

2-Benzothiazolylsulfenamide is a heterocyclic amine that is used as a chemical intermediate . It reacts with hydrochloric acid to produce the corresponding dicyclohexyl amide, which then reacts with ammonia in the presence of an organic base to produce N,N-dicyclohexyl-2-benzothiazolsulfene amide .

Crystal Structure Analysis

The compound has been used in crystal structure analysis . The molecular structure of S-(benzo[d]thiazol-2-yl)-N-(tert-butyl) thiohydroxylamine, a sulfenamide used as a typical rubber vulcanization accelerator, has been investigated .

Biological Activities

Thiazole derivatives, including this compound, have been found to have several biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Quorum Sensing Inhibitors

The compound has been used in the design and development of novel quorum sensing inhibitors . Quorum sensing is a system of stimulus and response correlated to population density, and inhibitors of this process are currently emerging fields .

Antiproliferative Studies

The compound has been used in anti-proliferative studies . It has been observed that treatment of certain cells with a derivative of this compound induces S phase arrest, up-regulates the pro-apoptotic protein, down-regulates the anti-apoptotic protein, activates caspase-3, and subsequently induces mitochondrial dysfunction so as to induce cell apoptosis .

HPLC Column Separation

N,N-Dicyclohexyl-2-benzothiazolesulfenamide can be analyzed by reverse phase (RP) HPLC method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .

Environmental Impact Assessment

Although no monitoring data are available, it is assumed that emissions of N,N-dicyclohexyl-2-benzothiazolesulfenamide to waste water and air from production sites and downstream use are low because the substance is produced in a closed system and adequate measures to prevent any leakage are taken throughout the production process as well as during transport .

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that this compound is used as an accelerator in the production of natural or synthetic rubber .

Mode of Action

As a rubber accelerator, it likely interacts with the rubber molecules to speed up the vulcanization process, which involves the formation of cross-links between the rubber molecules to improve the material’s properties .

Biochemical Pathways

As a rubber accelerator, it likely influences the chemical reactions involved in the vulcanization process .

Result of Action

The primary result of N,N-Dicyclohexyl-2-benzothiazolesulfenamide’s action is the acceleration of the vulcanization process in rubber production. This leads to the formation of cross-links between rubber molecules, resulting in a material with improved properties such as increased strength, elasticity, and durability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N,N-Dicyclohexyl-2-benzothiazolesulfenamide. For instance, temperature and pressure conditions during the vulcanization process can affect the compound’s effectiveness as a rubber accelerator .

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-2-ylsulfanyl)-N-cyclohexylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2S2/c1-3-9-15(10-4-1)21(16-11-5-2-6-12-16)23-19-20-17-13-7-8-14-18(17)22-19/h7-8,13-16H,1-6,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMAUJSNXENPPOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(C2CCCCC2)SC3=NC4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3027584 | |

| Record name | N,N-Dicyclohexyl-2-benzothiazolesulfenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid; Pellets or Large Crystals | |

| Record name | 2-Benzothiazolesulfenamide, N,N-dicyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

N,N-Dicyclohexyl-2-benzothiazolesulfenamide | |

CAS RN |

4979-32-2 | |

| Record name | N,N-Dicyclohexyl-2-benzothiazolesulfenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4979-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dicyclohexyl-2-benzothiazolesulfenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004979322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzothiazolesulfenamide, N,N-dicyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dicyclohexyl-2-benzothiazolesulfenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dicyclohexylbenzothiazole-2-sulphenamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DICYCLOHEXYL-2-BENZOTHIAZOLESULFENAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OBS6299M8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of N,N-Dicyclohexyl-2-benzothiazolesulfenamide (DCBS)?

A1: DCBS is widely used as a vulcanization accelerator in the rubber industry. [, ] This means it speeds up the vulcanization process, which involves forming cross-links between rubber molecules to improve their properties, like strength, elasticity, and durability.

Q2: How does the structure of DCBS influence its complex formation with copper(II) halides?

A2: Studies show that DCBS can form complexes with copper(II) halides, and the stoichiometry of these complexes depends on the number of cyclohexyl substituents on the sulfenamide nitrogen atom. [] N-cyclohexyl-2-benzothiazolesulfenamide forms 1:1 complexes, while DCBS, with two cyclohexyl substituents, forms 1:2 complexes with copper(II) halides. This suggests that the steric bulk introduced by the cyclohexyl groups influences the coordination behavior of the ligand.

Q3: Are there any alternative methods for synthesizing DCBS?

A3: Yes, a novel synthesis method for DCBS utilizes ammonia gas as an acid-binding agent and methanol as the solvent. [] This method boasts advantages like cost-effectiveness, high reaction speed, excellent product quality, and near-100% yield due to recyclable mother liquor and alcohol lotion.

Q4: What are the potential toxicological concerns associated with DCBS exposure?

A4: Studies on rats indicate that high doses of DCBS can lead to adverse effects on reproduction and development. [, , ] Effects observed in these studies include reduced body weight gain, changes in organ weight (spleen, thymus, kidneys), and decreased pup survival rates. These findings highlight the importance of careful handling and exposure control measures when working with DCBS.

Q5: How does the addition of DCBS affect the properties of basalt fiber-reinforced rubber composites?

A5: Research indicates that incorporating DCBS into basalt fiber-reinforced rubber compounds, alongside cytidine triphosphate disodium (CTP), effectively delays the curing process during mixing and extrusion. [] This delay enhances the scorching resistance of the composite material. Notably, the study also highlighted that extruding these compounds leads to significant improvement in their overall properties.

Q6: Are there any specific analytical techniques used to characterize and quantify DCBS?

A6: While the provided research abstracts don't delve into specific analytical techniques for DCBS characterization, it's safe to assume that techniques like spectroscopy (e.g., Infrared, NMR), chromatography (e.g., HPLC), and mass spectrometry are commonly employed for this purpose. [, ] These techniques can provide valuable information about the compound's identity, purity, and concentration in different matrices.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.